molecular formula C14H23NO4 B1290404 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate CAS No. 203662-61-7

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate

Cat. No.: B1290404
CAS No.: 203662-61-7
M. Wt: 269.34 g/mol
InChI Key: USXOUCHGCDBQPX-UHFFFAOYSA-N
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Description

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate is a synthetic organic compound with the molecular formula C({14})H({23})NO(_{4}) It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of tert-butyl and methyl groups. This can be done using alkylation reactions where tert-butyl and methyl halides are reacted with the spirocyclic intermediate.

    Esterification: The final step involves esterification to introduce the dicarboxylate groups. This can be achieved by reacting the intermediate with an appropriate esterifying agent, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The spirocyclic structure can impart unique pharmacokinetic and pharmacodynamic properties, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate: Similar

Properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXOUCHGCDBQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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